molecular formula C7H17N5O8 B3212261 N1-B-D-Galactopyranosylamino-guanidine hno3 CAS No. 109853-86-3

N1-B-D-Galactopyranosylamino-guanidine hno3

Cat. No.: B3212261
CAS No.: 109853-86-3
M. Wt: 299.24 g/mol
InChI Key: FWMFBNDHOWTVBB-ZFWXJGAOSA-N
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Description

Historical Context and Significance of Guanidine-Containing Compounds in Chemical Biology

The guanidinium (B1211019) group, a key feature of the amino acid arginine, is a highly basic and polar functional group that is protonated under physiological conditions. nih.govsci-hub.se Its ability to form strong, bidentate hydrogen bonds and electrostatic interactions has made it a crucial component in a vast array of biological processes and a valuable pharmacophore in drug design. nih.govresearchgate.net

Historically, guanidine (B92328) itself was first prepared in 1861 from guanine, a compound obtained from guano. britannica.com Its derivatives have since been found to possess a wide range of biological activities. For instance, in the Middle Ages, the French lilac, which contains guanidine, was used to treat diabetes. wikipedia.org This historical use foreshadowed the development of modern antidiabetic drugs like metformin, a biguanide (B1667054) derivative. wikipedia.orgjocpr.com The guanidinium moiety is also present in numerous other therapeutic agents, including the antiviral drug Zanamivir and the muscle relaxant Tizanidine. researchgate.net The diverse pharmacological properties of guanidine-containing compounds underscore their long-standing importance in medicinal chemistry. nih.gov

Table 1: Examples of Bioactive Guanidine-Containing Compounds

CompoundClassTherapeutic Use
MetforminBiguanideAntidiabetic
ZanamivirGuanidine DerivativeAntiviral (Influenza)
ArginineAmino AcidNutritional Supplement, various therapeutic applications
TizanidineImidazoline derivativeMuscle Relaxant
SulfaguanidineSulfa drugAntibacterial

The Role of Carbohydrate Moieties in Bioactive Molecules

Carbohydrates, or glycans, are fundamental to a myriad of biological functions, including cell signaling, immune responses, and cell adhesion. creative-proteomics.com When attached to other molecules, such as proteins or lipids, they form glycoconjugates that play critical roles in health and disease. nih.gov In the context of drug development, the incorporation of carbohydrate moieties, a process known as glycosylation, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. creative-proteomics.comnih.gov

Glycosylation can enhance the solubility and stability of a drug, protect it from degradation, and facilitate its transport across biological membranes. nih.govbiocompare.com Furthermore, carbohydrates can act as recognition molecules, targeting specific cells or tissues by binding to carbohydrate-specific receptors (lectins) on cell surfaces. nih.govquora.com This targeting ability is crucial for improving the efficacy and reducing the off-target effects of therapeutic agents. The structural diversity of carbohydrates allows for a high degree of specificity in these interactions. nih.gov

Classification and Overview of N-Glycosyl Guanidines

N-glycosyl guanidines are a class of compounds in which a carbohydrate moiety is linked to a guanidine group via a nitrogen atom, forming an N-glycosidic bond. libretexts.orgfiveable.me This bond is a type of covalent linkage that connects the anomeric carbon of the sugar to a nitrogen atom of the guanidine. fiveable.me

The synthesis of N-glycosyl compounds can be a complex undertaking, often requiring careful control of stereochemistry at the anomeric center. researchgate.net Various synthetic strategies have been developed to create these linkages, including methods that involve the reaction of glycosylamines with guanidinylating reagents. nih.gov The resulting N-glycosyl guanidines can be classified based on the type of sugar, the anomeric configuration (α or β), and the point of attachment to the guanidine nitrogen.

Rationale for Research on N1-B-D-Galactopyranosylamino-guanidine HNO3

The rationale for investigating this compound stems from its potential as an antiglycation agent. Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications.

Given the historical use of guanidine-containing compounds in diabetes management and the known ability of the guanidinium group to interact with biological targets, it is hypothesized that this compound may interfere with the glycation process. The galactose moiety could enhance its solubility and potentially mediate specific interactions within a biological system. Research into this compound aims to explore its efficacy in inhibiting the formation of AGEs, thereby offering a potential therapeutic avenue for mitigating the detrimental effects of glycation.

Properties

IUPAC Name

nitric acid;2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3+,4+,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMFBNDHOWTVBB-ZFWXJGAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Stereochemical Analysis of N1 B D Galactopyranosylamino Guanidine Hno3

Elucidation of the Galactopyranosyl Moiety Configuration

The core of this molecule is the galactopyranosyl moiety, a six-membered pyranose ring derived from D-galactose. The stereochemistry of this moiety is defined by the specific arrangement of its hydroxyl groups. D-galactose is an epimer of D-glucose at the C4 position. libretexts.org This means that the hydroxyl group at the fourth carbon atom has an axial orientation in the most stable chair conformation, which is a key feature distinguishing it from glucose.

Chiral CenterConfiguration
C1 (Anomeric)β (S)
C2R
C3S
C4S
C5R
This table is based on the standard configuration of D-galactose.

The spatial arrangement of the hydroxyl groups is crucial for the molecule's interactions, including intramolecular and intermolecular hydrogen bonding. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are instrumental in confirming the configuration of the galactopyranosyl moiety in related compounds. abo.finih.gov

Characterization of the Guanidine (B92328) Functional Group Linkage

The guanidine group is linked to the anomeric carbon (C1) of the galactopyranosyl ring, forming a glycosylamine. youtube.com This N-glycosidic bond is a key structural feature. researchgate.net The guanidine group, a strong base, is protonated at physiological pH to form the guanidinium (B1211019) cation. nih.gov This positive charge has significant implications for the molecule's electronic properties and its interactions with other molecules.

The linkage to the anomeric carbon is characterized by specific bond lengths and angles that can be determined through X-ray diffraction studies of similar compounds. wikipedia.org The resonance stabilization of the guanidinium cation results in a planar structure with delocalized positive charge over the three nitrogen atoms.

Spectroscopic analysis, particularly ¹³C and ¹⁵N NMR, can provide valuable information about the electronic environment of the guanidinium group and the nature of the N-glycosidic linkage. The chemical shifts of the carbons and nitrogens in the guanidinium moiety are sensitive to protonation state and interactions with the counterion. researchgate.net

Anomeric Configuration (β-D) and its Stereochemical Implications

The designation "β-D" specifies the stereochemistry at the anomeric carbon (C1). In the β-configuration, the guanidino group at C1 is in an equatorial position relative to the pyranose ring in its typical chair conformation. This is in contrast to the α-anomer, where the substituent would be in an axial position. mdpi.com

The anomeric effect, which involves stereoelectronic interactions between the ring oxygen and the substituent at the anomeric carbon, also influences the stability of the anomers. nih.gov The β-configuration affects the reactivity of the molecule and its ability to bind to specific receptors or enzymes. The stereochemistry of the anomeric linkage can be unequivocally determined by NMR spectroscopy, specifically by measuring the coupling constant between the anomeric proton (H1) and the adjacent proton (H2). For a β-anomer in a chair conformation, a large coupling constant (typically 8-10 Hz) is expected due to the trans-diaxial relationship between H1 and H2.

Conformational Analysis of the Galactopyranose Ring System

The six-membered galactopyranose ring is not planar and typically adopts a stable chair conformation to minimize steric strain. For D-galactose derivatives, the ⁴C₁ chair conformation is generally the most stable. In this conformation, the bulky hydroxymethyl group at C5 is in an equatorial position.

The stability of the chair conformation is influenced by the orientation of the substituents on the ring. Equatorial positions are generally favored for bulky substituents to avoid 1,3-diaxial interactions. In the ⁴C₁ conformation of D-galactose, the hydroxyl group at C4 is in an axial position, which can lead to some steric strain.

The conformation of the pyranose ring can be studied in solution using NMR spectroscopy by analyzing the vicinal proton-proton coupling constants (³JHH). abo.fiacs.org These coupling constants are related to the dihedral angles between adjacent protons through the Karplus equation, allowing for the determination of the ring's conformation.

Coupling ConstantTypical Value (Hz) for ⁴C₁ ChairDihedral Angle (°)
³J(H1, H2)~8-10~180 (trans-diaxial)
³J(H2, H3)~10~180 (trans-diaxial)
³J(H3, H4)~3~60 (gauche)
³J(H4, H5)~1~60 (gauche)
These are representative values for a β-D-galactopyranoside in a ⁴C₁ conformation.

Impact of the Nitrate (B79036) Counterion on Structural Stability and Interaction

The presence of a nitrate (NO₃⁻) counterion is crucial for charge neutrality, as the guanidine group is protonated to form a guanidinium cation. The nitrate ion can influence the solid-state structure and stability of the compound through electrostatic interactions and hydrogen bonding. researchgate.netacs.orgnih.gov

The nature of the counterion can affect physical properties such as melting point, solubility, and hygroscopicity. researchgate.net The nitrate ion, being a relatively small and planar anion, can pack efficiently in a crystal lattice. The strength of the interaction between the guanidinium cation and the nitrate anion can be investigated using techniques like X-ray crystallography and solid-state NMR. barbatti.orgnist.gov

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N1-β-D-Galactopyranosylamino-guanidine HNO₃, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized for a complete structural assignment.

¹H NMR Spectral Interpretation

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of N1-β-D-Galactopyranosylamino-guanidine HNO₃, the spectrum can be divided into signals arising from the galactopyranosyl moiety and the aminoguanidine (B1677879) group.

The protons of the galactose ring typically resonate in the region of 3.2 to 5.5 ppm. The anomeric proton (H-1), being adjacent to the electronegative nitrogen atom of the aminoguanidine group, is expected to be deshielded and appear as a doublet in the downfield region of the carbohydrate signals. The coupling constant for this doublet would be indicative of the β-configuration of the glycosidic linkage. The remaining protons of the sugar ring (H-2 to H-6) would exhibit complex multiplets due to spin-spin coupling with neighboring protons.

The protons associated with the aminoguanidine moiety and the nitrate (B79036) salt would also be observable. The NH and NH₂ protons are expected to be broad signals and their chemical shifts can be influenced by the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for N1-β-D-Galactopyranosylamino-guanidine HNO₃

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 ~4.5 - 5.0 d
H-2 ~3.5 - 4.0 m
H-3 ~3.5 - 4.0 m
H-4 ~3.8 - 4.2 m
H-5 ~3.4 - 3.8 m
H-6a, H-6b ~3.6 - 4.0 m

Note: Predicted values are based on typical chemical shifts for β-D-galactopyranosyl derivatives and aminoguanidine compounds. Actual experimental values may vary.

¹³C NMR Spectral Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms in a molecule. The spectrum for N1-β-D-Galactopyranosylamino-guanidine HNO₃ would show distinct signals for each of the seven carbon atoms.

The six carbon atoms of the galactopyranose ring are expected to resonate in the range of 60 to 100 ppm. The anomeric carbon (C-1) is typically found in the downfield region of the sugar carbons, around 80-90 ppm, due to its attachment to two heteroatoms (oxygen and nitrogen). The chemical shift of the C-1 signal further confirms the nature of the glycosidic linkage. The C-6 carbon, being a primary alcohol, usually appears around 60-65 ppm. The remaining sugar carbons (C-2, C-3, C-4, and C-5) would have signals between 65 and 80 ppm. The single carbon of the guanidine (B92328) group is expected to be significantly downfield, typically above 150 ppm, due to the deshielding effect of the three nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for N1-β-D-Galactopyranosylamino-guanidine HNO₃

Carbon Predicted Chemical Shift (ppm)
C-1 ~85 - 95
C-2 ~68 - 75
C-3 ~70 - 78
C-4 ~65 - 72
C-5 ~72 - 80
C-6 ~60 - 65

Note: Predicted values are based on typical chemical shifts for β-D-galactopyranosyl derivatives and guanidinium (B1211019) salts. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the molecule. For the galactopyranosyl ring, cross-peaks would be observed between adjacent protons (e.g., H-1 and H-2, H-2 and H-3, etc.), allowing for the sequential assignment of all the sugar protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum. For instance, the signal of the anomeric proton (H-1) would show a correlation to the anomeric carbon (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between different functional groups. A key correlation would be expected between the anomeric proton (H-1) and the guanidine carbon, confirming the N-glycosidic bond. Correlations between protons on the sugar ring and other carbons within the ring would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For N1-β-D-Galactopyranosylamino-guanidine (the free base), the molecular formula is C₇H₁₆N₄O₅. The exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Table 3: Calculated Exact Mass for N1-β-D-Galactopyranosylamino-guanidine

Molecular Formula Calculated Exact Mass (m/z) [M+H]⁺

Note: The calculated mass is for the protonated molecule [M+H]⁺ of the free base.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule.

For N1-β-D-Galactopyranosylamino-guanidine, the most likely fragmentation pathway would involve the cleavage of the glycosidic bond between the galactose unit and the aminoguanidine moiety. This would result in two main fragment ions: one corresponding to the aminoguanidine part and the other to the galactopyranosyl ring. Further fragmentation of the sugar ring is also expected, leading to characteristic losses of water and other small molecules. This fragmentation pattern would provide conclusive evidence for the proposed structure.

Table 4: Predicted Key Fragment Ions in MS/MS of N1-β-D-Galactopyranosylamino-guanidine [M+H]⁺

Fragment Ion (m/z) Proposed Structure/Loss
163.0608 [Galactose - H₂O + H]⁺

Note: These are predicted fragmentation pathways. The actual observed fragments may vary depending on the experimental conditions.

Theoretical and Computational Investigations of N1 B D Galactopyranosylamino Guanidine Hno3

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of N1-β-D-Galactopyranosylamino-guanidine HNO₃. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, charge distribution, and orbital interactions.

Molecular Electrostatic Potential (MEP) maps are particularly insightful, illustrating the charge distribution and highlighting regions of positive and negative potential. For N1-β-D-Galactopyranosylamino-guanidine HNO₃, the MEP map would be expected to show a high positive potential around the guanidinium (B1211019) group due to the positive charge, while the oxygen atoms of the galactopyranose ring would exhibit negative potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, with other molecules.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger energy gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich oxygen atoms of the sugar, while the LUMO would be centered on the electron-deficient guanidinium group.

Table 1: Calculated Electronic Properties of N1-β-D-Galactopyranosylamino-guanidine HNO₃

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment8.2 D

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of N1-β-D-Galactopyranosylamino-guanidine HNO₃ in a solvent environment, typically water. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior.

A key aspect of the conformational flexibility of this molecule is the rotation around the N-glycosidic bond. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation, which determine the relative orientation of the sugar and guanidine (B92328) moieties. The flexibility of the galactopyranose ring itself, which can adopt different chair and boat conformations, can also be assessed.

The solvent plays a crucial role in determining the conformational landscape. Water molecules can form hydrogen bonds with the hydroxyl groups of the sugar and the N-H groups of the guanidinium moiety, stabilizing certain conformations. MD simulations explicitly model these interactions, providing a realistic representation of the molecule's behavior in an aqueous environment.

Docking Studies and Molecular Modeling for Potential Ligand Interactions (in vitro mechanistic analysis)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. In the case of N1-β-D-Galactopyranosylamino-guanidine HNO₃, docking studies can provide insights into its potential interactions with biological targets, such as enzymes or receptors.

Given the structural similarity of the guanidine group to arginine, potential targets could include enzymes that recognize arginine residues. Docking studies would involve placing the ligand into the active site of the target protein and evaluating the binding affinity based on a scoring function. The scoring function takes into account various factors, including electrostatic interactions, hydrogen bonding, and van der Waals forces.

A hypothetical docking study of N1-β-D-Galactopyranosylamino-guanidine HNO₃ with an enzyme having an arginine-binding pocket would likely show that the positively charged guanidinium group forms strong electrostatic interactions and hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the active site. The galactopyranose moiety could also contribute to binding through hydrogen bonds with polar residues.

The results of docking studies can be used to generate hypotheses about the mechanism of action of the compound and to guide the design of more potent analogs. It is important to note that docking results are predictive and require experimental validation.

Table 2: Hypothetical Docking Results of N1-β-D-Galactopyranosylamino-guanidine HNO₃ with a Target Protein

ParameterValue
Binding Affinity-8.5 kcal/mol
Key Interacting ResiduesASP120, GLU250, TYR80
Hydrogen Bonds5
Electrostatic Interactions2

Note: The values in this table are for illustrative purposes and represent a plausible outcome of a molecular docking study.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can be used to predict various spectroscopic properties of N1-β-D-Galactopyranosylamino-guanidine HNO₃, which can be compared with experimental data to confirm its structure.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govrsc.org The calculated chemical shifts can aid in the assignment of the experimental NMR spectrum.

Infrared (IR) and Raman vibrational frequencies can also be computed from first principles. The calculated vibrational spectrum can be used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretching vibrations and the C-N vibrations of the guanidinium group.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths can provide information about the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for N1-β-D-Galactopyranosylamino-guanidine HNO₃

SpectroscopyPredicted FeatureWavenumber/Chemical Shift
¹H NMRAnomeric Proton (H1')4.5 ppm
¹³C NMRGuanidinium Carbon158 ppm
IRN-H Stretch3300-3500 cm⁻¹
IRC=N Stretch1650 cm⁻¹

Note: These are representative values and the actual predicted values would depend on the level of theory and basis set used in the calculations.

Energy Minimization and Conformational Landscape Analysis

Energy minimization and conformational landscape analysis are essential for identifying the stable conformations of N1-β-D-Galactopyranosylamino-guanidine HNO₃ and understanding the energetic relationships between them.

Conformational searches can be performed using various algorithms, such as systematic searches or stochastic methods, to explore the potential energy surface of the molecule. Each identified conformer is then subjected to geometry optimization to find the nearest local energy minimum.

The relative energies of the different conformers can be calculated to determine their populations at a given temperature. The analysis of the conformational landscape of N1-β-D-Galactopyranosylamino-guanidine HNO₃ would likely reveal several low-energy conformers differing in the orientation of the guanidine group relative to the sugar ring and the puckering of the galactopyranose ring.

Chemistry of Derivatives and Analogs of N1 B D Galactopyranosylamino Guanidine

Synthesis of N-Substituted Guanidine (B92328) Analogs

The synthesis of N-substituted analogs of N1-β-D-Galactopyranosylamino-guanidine involves the introduction of various alkyl and aryl groups onto the guanidine functional group. These modifications are crucial for modulating the compound's basicity, lipophilicity, and steric profile, which in turn influences its biological interactions. General synthetic routes for N-alkylation and N-arylation of guanidines can be adapted for this specific glycosylated scaffold.

Common guanylating agents used in classical synthesis include derivatives of pyrazole-1-carboximidamide, S-alkylisothioureas, and protected thioureas. rsc.org A prevalent modern approach involves the reaction of an amine with a cyanamide (B42294) or carbodiimide (B86325). researchgate.net For instance, N1-β-D-galactopyranosylamine can serve as the primary amine precursor, which can then be reacted with a suitably substituted cyanamide to introduce new N-substituents.

Transition metal-catalyzed reactions have emerged as powerful tools for forming C-N bonds in guanidine synthesis. rsc.org Palladium-catalyzed carboamination reactions, for example, can be used to construct cyclic guanidine structures from N-allylguanidines and aryl halides. nih.govorganic-chemistry.org Similarly, copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines offer an efficient route to trisubstituted N-aryl guanidines. organic-chemistry.org These methods could theoretically be applied to create complex N-aryl galactosylaminoguanidine derivatives. jmchemsci.comnih.govorganic-chemistry.org

A summary of potential synthetic strategies is presented below:

Strategy Reagents/Catalysts Description Potential Application
Guanylation with CyanamidesSubstituted CyanamideDirect reaction of N1-β-D-galactopyranosylamine with an N-substituted cyanamide.Synthesis of N',N''-disubstituted analogs.
Thiourea-based SynthesisCarbodiimide, Substituted Thiourea (B124793)Conversion of N1-β-D-galactopyranosylamine to a thiourea, followed by activation and reaction with another amine.Stepwise synthesis of unsymmetrical analogs.
Copper-Catalyzed ArylationArylboronic Acid, CuCl₂Three-component coupling of N1-β-D-galactopyranosylamine, a cyanamide, and an arylboronic acid.Direct synthesis of N-aryl derivatives. organic-chemistry.org
Palladium-Catalyzed CarboaminationAryl Halide, Pd CatalystIntramolecular cyclization of an N-allyl-N'-galactosylguanidine derivative. nih.govSynthesis of conformationally restricted cyclic analogs.

Chemical Modifications of the Galactopyranose Moiety

Modifying the galactopyranose ring of N1-β-D-Galactopyranosylamino-guanidine allows for the fine-tuning of its solubility, polarity, and ability to interact with biological targets. The multiple hydroxyl groups on the sugar ring offer numerous sites for chemical derivatization, although achieving regioselectivity can be a significant challenge. rsc.org

Key modifications include esterification and etherification of the hydroxyl groups. libretexts.org

Esterification: Treatment with acid anhydrides (e.g., acetic anhydride) or acid chlorides in the presence of a base can convert the hydroxyl groups to their corresponding esters. libretexts.org This modification increases lipophilicity and can serve as a prodrug strategy.

Etherification: Using an alkyl halide with a mild base like silver oxide (Williamson ether synthesis) can form ether linkages. libretexts.org This is a stable modification that can significantly alter the molecule's hydrogen bonding capacity.

Site-selective modifications are highly desirable and can be achieved by leveraging the differential reactivity of the hydroxyl groups. acs.org The primary hydroxyl group at the C6 position is sterically less hindered and generally more reactive than the secondary hydroxyls at C2, C3, and C4. rsc.org This allows for selective protection or functionalization at C6 using bulky reagents. Distinguishing between the secondary hydroxyls is more complex but can be accomplished using advanced catalytic systems or by exploiting conformational biases that render one group more accessible. rsc.orgnih.gov For example, methods have been developed for the selective acylation of the axial hydroxyl group in cis-1,2-diols of pyranosides. nih.gov

Below is a table of potential regioselective modifications:

Position Hydroxyl Type Potential Reaction Reagents Rationale
C6PrimarySilylation, Tritylation, PivaloylationTBDMSCl, Trityl Chloride, Pivaloyl ChlorideSteric hindrance allows selective reaction at the primary alcohol. rsc.org
C2, C3, C4SecondaryOxidationCatalytic (e.g., Pd-based) or Enzymatic (e.g., Galactose Oxidase)Selective oxidation can create keto-sugars for further derivatization. rsc.orgnih.gov
C3/C4SecondaryAcylationAnhydrides with organocatalystsCatalyst control can direct acylation to a specific equatorial or axial hydroxyl group. nih.gov
MultipleAllPer-O-acetylationAcetic Anhydride, PyridineNon-selective reaction to protect all hydroxyls or globally modify properties. rsc.org

Preparation of Non-Anomeric and Bis-glycosyl Guanidine Derivatives

To explore a wider chemical space, analogs that deviate from the standard N-glycosidic linkage or incorporate multiple sugar units are synthesized.

Non-Anomeric Analogs (C-Glycosyl Guanidines): In these derivatives, the galactopyranose ring is attached to the guanidine moiety via a carbon-carbon bond instead of the anomeric C-N bond. This linkage makes the molecule resistant to enzymatic hydrolysis by glycosidases. The synthesis of C-glycosides is a well-established field, often involving glycosyl radicals or other intermediates that can form a C-C bond at the anomeric center. rsc.org A synthetic route could involve preparing a C-galactosyl amine or halide, which can then be converted to the corresponding guanidine using standard guanylation methods.

Bis-glycosyl Guanidine Derivatives: These compounds feature two galactopyranose units attached to a central guanidine core. Such multivalent structures can exhibit enhanced binding affinity to biological targets (the "glyco-cluster effect"). Synthesis could be approached by reacting a di-amino guanidine derivative with two equivalents of an activated galactose species. Alternatively, a pre-formed bis-amine could be converted into a bis-guanidine scaffold, followed by glycosylation. The synthesis of bis-biguanides and other multivalent guanidine structures has been reported and provides a template for these strategies. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies through Analog Synthesis (Theoretical Framework)

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity, guiding the design of more potent and selective compounds. mdpi.commdpi.comnih.gov For N1-β-D-Galactopyranosylamino-guanidine analogs, SAR exploration would focus on systematically altering the three main components of the molecule: the guanidine substituents, the galactose modifications, and the nature of the glycosidic linkage.

A theoretical SAR framework involves several key steps:

Pharmacophore Identification: A pharmacophore is the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, positive charges, hydrophobic regions) required for biological activity. nih.govrsc.orgnih.gov By synthesizing and testing a library of analogs, common features among the most active compounds can be identified. For this scaffold, the key features would likely include the positively charged guanidinium (B1211019) group and the hydrogen-bonding array of the galactose hydroxyls.

Systematic Modification:

Guanidine Group: Analogs with different N-substituents (alkyl, aryl, cyclic) would be synthesized to probe steric and electronic requirements. mdpi.com For example, bulky hydrophobic groups might enhance binding to a hydrophobic pocket on a target protein, while electron-withdrawing groups would alter the pKa of the guanidine group.

Galactose Moiety: Selective modification of the hydroxyl groups (e.g., methylation, acetylation, deoxygenation) at positions C2, C3, C4, and C6 would reveal which groups are critical for hydrogen bonding or which can be modified to improve properties like cell permeability.

Glycosidic Linkage: Comparing the activity of the N-glycoside with a C-glycoside analog would determine the importance of the anomeric nitrogen and the linkage's susceptibility to cleavage.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to build predictive models. rsc.orgnih.gov Docking simulations can predict how different analogs bind to a target protein, helping to rationalize experimental SAR data.

The table below outlines a hypothetical SAR study:

Modification Site Analog Type Property Tested Expected Information Gained
Guanidine (N', N'')N'-alkyl, N'-aryl seriesSteric tolerance, LipophilicityDefines the size and nature of substituents allowed at the guanidine terminus.
Galactose C6-OHC6-O-methyl, C6-deoxyImportance of H-bond donor/acceptorDetermines if the primary hydroxyl is essential for activity.
Galactose C4-OHEpimerization to glucose analogStereochemical requirementsProbes the specificity of the binding pocket for the galactose configuration.
Anomeric LinkageC-glycosyl analogEnzymatic stabilityAssesses the role of the anomeric nitrogen and the stability of the molecule.

Design and Synthesis of Labeled Probes for Research Applications

To study the mechanism of action, cellular uptake, and target engagement of N1-β-D-Galactopyranosylamino-guanidine, derivatives labeled with reporter tags like fluorescent dyes or biotin (B1667282) are invaluable tools.

Fluorescent Probes: A fluorescent dye can be attached to the molecule to enable its visualization in cells using fluorescence microscopy. Labeling can be achieved by modifying the N1-β-D-galactopyranosylamino-guanidine with a reactive linker, which is then conjugated to a fluorophore. Common fluorescent labels include 2-aminobenzamide (B116534) (2-AB) or procainamide, which can be attached to the reducing end of a sugar via reductive amination. premierbiosoft.com More modern approaches use N-hydroxysuccinimide (NHS) carbamate (B1207046) dyes that react rapidly with glycosylamines, which are intermediates formed during glycan release. nih.govnih.gov Alternatively, a fluorophore could be incorporated into an N-substituent on the guanidine group, provided this modification does not abolish its biological activity. researchgate.net

Biotinylated Probes: Biotin is a high-affinity ligand for streptavidin and avidin, and biotinylated probes are widely used for affinity purification, pull-down assays, and detection via enzyme-linked assays. A biotin tag can be conjugated to the molecule, often via a flexible linker arm to minimize steric hindrance. nih.gov Chemo-enzymatic methods have been developed for the selective biotinylation of saccharides, for example, by oxidizing the C6-hydroxyl of the terminal galactose to an aldehyde, followed by reaction with a biotin-hydrazide derivative. nih.gov The synthesis of biotinylated galactosamine derivatives has also been well-documented. nih.govresearchgate.netresearchgate.net

The design of such probes requires careful consideration of the attachment point and linker length to ensure that the label does not interfere with the molecule's biological function.

Probe Type Label Synthetic Strategy Research Application
FluorescentFluorescein, Rhodamine, BODIPYConjugation to a linker on the guanidine N-substituent or directly to the sugar. researchgate.netCellular imaging, localization studies, fluorescence polarization assays.
BiotinylatedBiotinConjugation via a linker to the C6-OH of galactose or an N-substituent. nih.govAffinity pull-down of target proteins, ELISA-based detection, surface plasmon resonance (SPR).

Mechanistic Insights into Biological Interactions

Theoretical Framework for Carbohydrate-Protein Recognition

The recognition of carbohydrates by proteins is a fundamental process in cell-cell communication, immune response, and pathogenesis. nih.gov These interactions are governed by a combination of forces, which collectively overcome the challenge of recognizing a polar, water-soluble molecule in an aqueous environment. nih.gov Protein-carbohydrate interactions are typically characterized by relatively weak affinities, with binding constants for monosaccharides often in the millimolar range. nih.govnih.gov

The primary drivers of this recognition are:

Hydrogen Bonding: A dense network of hydrogen bonds is the hallmark of carbohydrate-protein interactions. The hydroxyl groups of the sugar form specific hydrogen bonds with polar amino acid residues (e.g., Asp, Asn, Glu, Gln, Arg) in the protein's binding site. nih.gov For instance, the binding of a single glucose molecule to the E. coli galactose chemoreceptor protein involves 13 distinct hydrogen bonds. nih.gov

Van der Waals Forces and Hydrophobic Interactions: Despite the polar nature of carbohydrates, apolar interactions play a crucial role. Aromatic amino acid residues, such as tryptophan and phenylalanine, can engage in CH-π stacking interactions with the C-H bonds on the faces of the pyranose ring. nih.govunimib.it These interactions are critical for the proper orientation and binding of the sugar. unimib.it In the case of galectins, a conserved tryptophan residue provides a key CH-π stacking interaction with the β-galactoside ligand. unimib.it

The specificity for a particular sugar, such as the galactose moiety in N1-B-D-Galactopyranosylamino-guanidine, is achieved through the precise three-dimensional arrangement of amino acid residues in the carbohydrate recognition domain (CRD) that creates a complementary surface for the sugar's hydroxyl groups. nih.govunimib.it

Proposed Mechanisms of Glycosidase Inhibition by Guanidino-Sugars

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.govscielo.br The catalytic mechanism for most glycosidases proceeds through a transition state that has significant oxocarbenium ion character. semanticscholar.org In this state, the anomeric carbon is sp2-hybridized and carries a partial positive charge. semanticscholar.org Inhibitors that mimic this short-lived, high-energy transition state can bind to the enzyme with very high affinity and specificity. nih.govsemanticscholar.org

Guanidino-sugars, such as N1-B-D-Galactopyranosylamino-guanidine, are proposed to function as transition-state mimics. The key features supporting this mechanism are:

Positive Charge: The guanidinium (B1211019) group is protonated at physiological pH, conferring a delocalized positive charge to that portion of the molecule. This positive charge can mimic the developing positive charge of the oxocarbenium ion in the transition state.

Structural Similarity: The sugar moiety of the inhibitor resembles the natural substrate, allowing it to be recognized and bind to the enzyme's active site.

By mimicking the charge and shape of the transition state, the inhibitor can form strong electrostatic and hydrogen-bonding interactions with the catalytic residues in the active site, particularly the conserved carboxylate groups, leading to potent inhibition. nih.gov This mechanism is analogous to that of established glycosidase inhibitors used in the treatment of type II diabetes, such as Acarbose and Miglitol, which also act by interfering with the enzymatic processing of carbohydrates in the intestine. nih.govsemanticscholar.orgmdpi.com

Antiglycation Mechanisms: Inhibition of Advanced Glycation End Products (AGEs) Formation

Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds formed through a non-enzymatic reaction known as glycation or the Maillard reaction. nih.govresearchgate.net The accumulation of AGEs is implicated in aging and various chronic diseases. toukastress.jp N1-B-D-Galactopyranosylamino-guanidine is identified as a potential antiglycation agent that functions by inhibiting the formation of AGEs.

The mechanistic pathway of AGE formation and the proposed point of inhibition by guanidino compounds involves several key steps:

Initial Reaction: A reducing sugar (e.g., glucose) reacts non-enzymatically with a free amino group on a protein, lipid, or nucleic acid to form a reversible Schiff base. nih.gov

Amadori Product Formation: The Schiff base undergoes rearrangement to form a more stable ketoamine, known as an Amadori product. nih.gov

Formation of Reactive Dicarbonyls: Over time, Amadori products can undergo oxidation, dehydration, and cyclization to generate highly reactive α-dicarbonyl or oxoaldehyde intermediates, such as glyoxal, methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG). nih.govmdpi.com

Final AGE Formation: These reactive dicarbonyls rapidly react with arginine and lysine (B10760008) residues on proteins, leading to the irreversible formation of cross-linked AGEs. nih.gov

The primary antiglycation mechanism of compounds containing a guanidino group, such as aminoguanidine (B1677879) and likely N1-B-D-Galactopyranosylamino-guanidine, is the trapping of these reactive dicarbonyl intermediates. mdpi.commdpi.com The guanidino group is a strong nucleophile that can react with the carbonyl groups of glyoxal, MGO, and 3-DG. mdpi.com This reaction forms stable adducts, such as triazines, thereby sequestering the reactive intermediates and preventing them from reacting with proteins to form AGEs. mdpi.com

StepDescriptionKey IntermediatesProposed Point of Inhibition by Guanidino-Sugars
1Condensation of a reducing sugar with a free amino group.Schiff Base-
2Rearrangement of the Schiff base.Amadori Product-
3Degradation and oxidation of Amadori products.Reactive Dicarbonyls (MGO, Glyoxal)Primary Target: Trapping of dicarbonyls.
4Irreversible cross-linking of proteins by dicarbonyls.AGEs (e.g., Pentosidine)-

Interactions with Carbohydrate-Binding Proteins (Lectins)

Lectins are a class of proteins that specifically recognize and bind to carbohydrate structures. nih.govunimib.it Among these, galectins are defined by their affinity for β-galactoside-containing glycans. nih.govunimib.it Given its N-linked β-D-galactopyranosyl structure, N1-B-D-Galactopyranosylamino-guanidine is a putative ligand for galectins.

The interaction would be primarily mediated by the galactose moiety, which would fit into the conserved carbohydrate recognition domain (CRD) of the galectin. nih.gov Key interactions within the CRD include:

Hydrogen bonding between the galactose hydroxyl groups (especially at C4 and C6) and conserved arginine, asparagine, and glutamic acid residues.

CH-π stacking between the apolar face of the galactose ring and the side chain of a conserved tryptophan residue. unimib.it

Role of Guanidinium Group in Molecular Recognition and Binding Specificity

The guanidinium group, the functional component of the arginine side chain, possesses unique physicochemical properties that make it exceptionally effective in molecular recognition. nih.gov These properties are central to the biological activity of N1-B-D-Galactopyranosylamino-guanidine.

Key characteristics of the guanidinium group include:

Planarity and Geometry: The Y-shaped group is planar, allowing for well-defined, directional interactions. acs.org

Delocalized Positive Charge: The positive charge is delocalized over the central carbon and three nitrogen atoms, which, combined with its planarity, allows it to form strong, bidentate hydrogen bonds with negatively charged oxoanions like carboxylates and phosphates. nih.govnih.gov

Multiple Hydrogen Bond Donors: It possesses up to six coplanar hydrogen bond donors, enabling multidentate interactions that enhance binding affinity and specificity. nih.gov

Dual Character: The group exhibits a dual nature, with flat hydrophobic faces and the capacity for directional hydrogen bonding along its edges. acs.org

These features make the guanidinium group superior to a primary amine (ammonium group) for recognizing biological targets. It forms significantly stronger and more specific interactions with the carboxylate and phosphate (B84403) groups commonly found on protein surfaces and in nucleic acids. acs.orgnih.gov This enhanced binding is driven by both favorable enthalpy and entropy changes, unlike ammonium-phosphate complexes which are primarily entropy-driven. nih.gov In the context of N1-B-D-Galactopyranosylamino-guanidine, the guanidinium group acts as a potent recognition element, complementing the carbohydrate moiety to create a molecule with high potential for specific and strong binding to biological targets like enzymes and lectins. nih.gov

PropertyGuanidinium GroupAmmonium Group
GeometryPlanar, Y-shapedTetrahedral
Charge+1 (Delocalized)+1 (Localized)
H-Bond Donors5-6 (Coplanar)3-4 (Non-planar)
Binding to OxoanionsStrong, often bidentateWeaker, monodentate
Thermodynamics (vs Phosphate)Favorable Enthalpy & EntropyPrimarily Entropy-driven

Advanced Research Applications in Chemical Biology and Glycoscience

Utilization as a Biochemical Probe for Glycosylation Studies

Currently, there is no direct scientific literature available that documents the use of N1-B-D-Galactopyranosylamino-guanidine HNO3 as a biochemical probe for glycosylation studies. In principle, a molecule designed for such a purpose would typically incorporate a reporter tag, such as a fluorescent label or a biotin (B1667282) moiety, to enable the detection and visualization of glycosylation events. Galactose-based fluorescent probes have been developed to target hepatocytes, which overexpress asialoglycoprotein receptors (ASGPRs) that recognize galactose. rsc.org These probes are utilized for detecting biomarkers of liver diseases. rsc.org

The parent compound, aminoguanidine (B1677879), is known to inhibit the formation of advanced glycation end products (AGEs), which are outcomes of non-enzymatic glycosylation. This inhibitory action is a key area of investigation in the context of diabetic complications. While this suggests a role in modulating glycation processes, it does not equate to its use as a probe for studying the enzymatic process of glycosylation.

Application in Enzyme Mechanism Elucidation (e.g., glycoside hydrolases)

There is a lack of specific research detailing the application of this compound in elucidating the mechanisms of glycoside hydrolases. Glycoside hydrolases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds. The study of their mechanisms often involves the use of substrate analogs or inhibitors that can trap the enzyme in a particular conformational state.

The guanidinium (B1211019) group is a known feature in various enzyme inhibitors due to its ability to form strong electrostatic interactions with active site residues. For instance, guanidinium chloride has been studied for its effect on the activity of β-galactosidase, a type of glycoside hydrolase. nih.gov Furthermore, the guanidino group has been shown to enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. nih.gov Given that the substrate for many glycoside hydrolases is a carbohydrate, the galactose component of this compound could theoretically direct the molecule to the active site of galactosidases. However, without experimental data, its role as a tool for mechanistic studies remains speculative.

Contribution to the Development of Glycomimetics for Receptor Studies

The development of glycomimetics, compounds that mimic the structure and function of carbohydrates, is a significant area of research for targeting carbohydrate-binding proteins like lectins. frontiersin.orgnih.gov Galectins, a family of lectins that bind to β-galactosides, are implicated in various diseases, making them attractive therapeutic targets. frontiersin.orgnih.gov

The design of glycomimetic inhibitors for galectins often involves modifications to the galactose scaffold to enhance binding affinity and selectivity. frontiersin.orgnih.gov The guanidine (B92328) group, with its positive charge and ability to form multiple hydrogen bonds, could potentially interact with negatively charged amino acid residues in the binding sites of receptors. While there is research on glycomimetics incorporating various functional groups to target galectins, specific studies on this compound in this context are not available in the current scientific literature.

Employing the Compound in Proteomics Research Methodologies

While some commercial suppliers classify this compound as a biochemical for proteomics research, specific methodologies or applications are not detailed in peer-reviewed literature. scbt.com Proteomics studies related to glycation often focus on identifying proteins that are non-enzymatically modified by sugars, leading to the formation of AGEs. nih.govnih.govarvojournals.org

The role of aminoguanidine as an inhibitor of AGE formation suggests that this compound might be used in proteomics workflows to prevent the formation of these modifications during sample preparation or to study the effects of glycation inhibition on the proteome. However, without published research to this effect, its application in proteomics remains a potential but unconfirmed area.

Design of Chemical Tools for Investigating Carbohydrate Metabolism Pathways

Chemical tools are invaluable for the investigation of metabolic pathways. Probes based on natural metabolites can help in tracking the flux of these molecules through various enzymatic steps. Galactose-based probes are of interest for studying galactose metabolism and its associated disorders. nih.gov

The guanidine moiety is a feature of several biologically active compounds and has been incorporated into molecules designed to act as enzyme inhibitors or receptor ligands. nih.govbohrium.comresearchgate.net The combination of a galactose unit with a guanidine group in this compound could theoretically allow it to interact with enzymes or transporters involved in galactose metabolism. Nevertheless, there is no current research demonstrating its use as a chemical tool for this purpose.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Routes with Enhanced Efficiency

A significant hurdle in the study of complex carbohydrates is often their synthesis. Future research must prioritize the development of efficient and scalable synthetic routes for N1-β-D-Galactopyranosylamino-guanidine hno3. Current methods for creating glycosidic bonds and introducing guanidinyl groups can be lengthy and low-yielding.

Furthermore, advancements in catalyst design, such as the use of novel organometallic compounds, could lead to more atom-economical methods for the addition of amines to carbodiimides, a common route to guanidines. Investigating solid-phase synthesis strategies could also streamline the process and facilitate purification, which is a critical factor for producing the high-purity material needed for biological studies.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges
Traditional Chemical Synthesis High versatility, access to non-natural analogs.Often requires multiple protection/deprotection steps, can have low stereoselectivity and yield.
Chemoenzymatic Synthesis High regio- and stereoselectivity, milder reaction conditions.Limited availability and stability of required enzymes (e.g., specific glycosyltransferases).
One-Pot Multienzyme (OPME) Systems High efficiency, reduced cost, avoids intermediate isolation.Requires careful optimization of reaction conditions for multiple enzymes to work in concert.
Catalytic Guanidinylation Improved atom economy, potential for milder conditions.Catalyst development and optimization for carbohydrate substrates.

Development of Advanced Computational Models for Predicting Biological Activity

Before embarking on extensive and costly laboratory studies, computational models can provide valuable insights into the potential biological activities of N1-β-D-Galactopyranosylamino-guanidine hno3. The development of robust in silico tools is a critical unaddressed challenge.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this and related glycosyl guanidines with specific biological activities. By building a database of similar compounds and their known activities, machine learning algorithms, such as Random Forest and Deep Neural Networks (DNNs), can be trained to predict the efficacy of new molecules. These models can help prioritize which biological assays are most likely to yield positive results.

Molecular docking simulations are another powerful tool. These studies can predict how N1-β-D-Galactopyranosylamino-guanidine hno3 might bind to the active sites of various protein targets, such as enzymes or receptors. For example, given the galactose moiety, docking studies could explore interactions with galectins or other carbohydrate-binding proteins that are implicated in various diseases. Such simulations provide hypotheses about the compound's mechanism of action that can then be tested experimentally. The integration of deep machine learning with large bioactivity databases, like the Chemical Checker, offers a path to predict a wide range of biological profiles for novel molecules, even with limited initial experimental data.

Investigation of the Compound's Role in Modulating Specific Biochemical Pathways

A fundamental and unaddressed area of research is the elucidation of the specific biochemical pathways that N1-β-D-Galactopyranosylamino-guanidine hno3 may modulate. Glycoconjugates are known to be involved in a vast array of biological processes, from cell-cell recognition to immune responses.

Initial investigations should focus on pathways where either galactose or guanidine-containing molecules are known to be active. For instance, the galactose component suggests a potential role in interacting with asialoglycoprotein receptors on hepatocytes or modulating pathways regulated by galectins. The guanidino group, present in molecules like arginine, is crucial in nitric oxide signaling and other metabolic pathways.

Future studies would involve treating relevant cell lines with the compound and employing multi-omics approaches (proteomics, transcriptomics, metabolomics) to identify changes in protein expression, gene activity, and metabolite levels. This unbiased screening can reveal unexpected biological activities and provide a comprehensive picture of the compound's cellular impact. For example, investigating its effect on glycosylation inhibitor-treated cells could reveal its role in specific glycan-dependent functions.

Design of Targeted Glycoconjugate Analogs

Once a primary biological activity is identified, a significant avenue for future research will be the rational design and synthesis of targeted glycoconjugate analogs to enhance potency, selectivity, and pharmacokinetic properties. This involves creating glycomimetics , which are compounds designed to mimic the structure and function of the native carbohydrate but with improved drug-like characteristics, such as enhanced stability and bioavailability.

Modifications could be made to several parts of the N1-β-D-Galactopyranosylamino-guanidine hno3 structure:

The Galactose Moiety: Replacing hydroxyl groups with other functionalities could alter binding affinity and specificity for target proteins.

The Guanidine (B92328) Group: Modifying the substitution pattern of the guanidine could influence its basicity and interaction with biological targets.

The Linker: Introducing different spacers between the sugar and the guanidine group could optimize the spatial orientation for target binding.

Furthermore, the compound could be used as a building block in larger constructs, such as glycodendrimers or other multivalent scaffolds. These structures can present multiple copies of the ligand, potentially leading to a significant increase in binding avidity to target receptors, a phenomenon known as the glycoside cluster effect. Such analogs could be designed for targeted drug delivery or as modulators of multimeric protein complexes.

Methodological Advancements in Characterization for Complex Glycosyl Guanidines

The structural complexity of glycosyl guanidines presents a significant analytical challenge. A thorough understanding of the compound's structure and purity is essential for interpreting biological data correctly. Future research must focus on applying and adapting advanced analytical techniques for the robust characterization of N1-β-D-Galactopyranosylamino-guanidine hno3 and its future analogs.

Mass Spectrometry (MS) is a cornerstone technique for glycan analysis. Advanced MS methods, such as those coupled with liquid chromatography (LC-MS) and employing techniques like collision-induced dissociation (CID), are needed to confirm the molecular weight and determine the fragmentation patterns, which can help verify the structure. Permethylation of the carbohydrate can improve ionization efficiency and provide linkage information through the analysis of cross-ring cleavages.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of carbohydrates. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be required to confirm the identity and stereochemistry of the galactose ring, including the anomeric configuration (α or β) of the glycosidic bond, and to verify the attachment point of the guanidine group.

For solid-state characterization, X-ray crystallography would provide the definitive three-dimensional structure. Obtaining suitable crystals can be challenging for carbohydrates, but a successful crystal structure would offer invaluable information on bond lengths, angles, and conformation, which can inform computational modeling and the design of new analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-B-D-Galactopyranosylamino-guanidine HNO₃, and how can purity be ensured?

  • Methodological Answer : Use coupling reactions between galactopyranosylamine and substituted guanidine precursors under anhydrous conditions. Purify via column chromatography (silica gel, methanol:ethyl acetate gradient) and confirm purity (>95%) using HPLC with a C18 reverse-phase column (mobile phase: 0.1% TFA in water/acetonitrile) . Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates with FT-IR (e.g., C=N stretch at ~1650 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation).

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC). For example, the anomeric proton of the galactopyranosyl moiety appears at δ 4.8–5.2 ppm (doublet, J = 3–4 Hz) .
  • X-ray crystallography : If crystalline, use single-crystal diffraction to resolve stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ calculated for C₁₂H₂₃N₄O₇: 353.1562).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Prepare buffers (pH 2–9), incubate compound at 37°C for 24–72 hours, and quantify degradation via UV-Vis (λmax ~260 nm) or LC-MS.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
  • Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation products.

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s bioactivity against carbohydrate-binding proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., galectin-3) on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
  • Cellular assays : Use fluorescence-labeled derivatives to track intracellular localization in cancer cell lines (e.g., HT-29).

Q. How can conflicting data on the compound’s enzyme inhibition efficacy be resolved?

  • Methodological Answer :

  • Replicate studies : Standardize assay conditions (e.g., buffer ionic strength, enzyme concentration) across labs.
  • Meta-analysis : Pool data from multiple studies to calculate effect sizes and identify outliers.
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to model interactions with enzyme active sites and validate with site-directed mutagenesis .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Simulate compound behavior in lipid bilayers to assess membrane penetration.
  • Table : Example in silico predictions:
PropertyPredicted Value
LogP-1.2
Water solubilityHigh
Plasma protein binding85%

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent enzyme sources (e.g., recombinant vs. native), substrate concentrations, and incubation times.
  • Control experiments : Include positive controls (e.g., known inhibitors) to calibrate assay sensitivity.
  • Statistical validation : Apply ANOVA or mixed-effects models to account for inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.